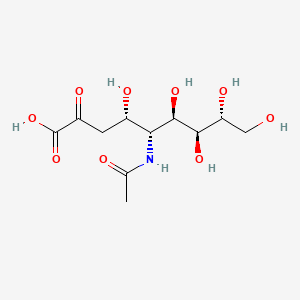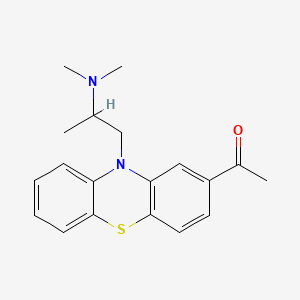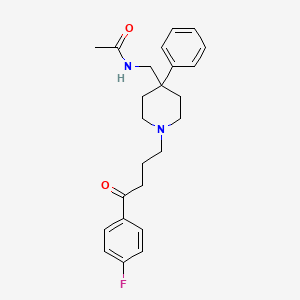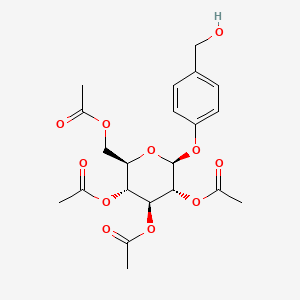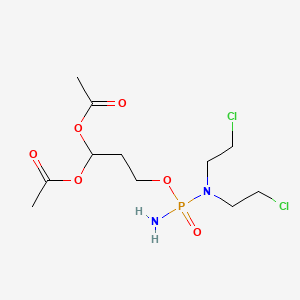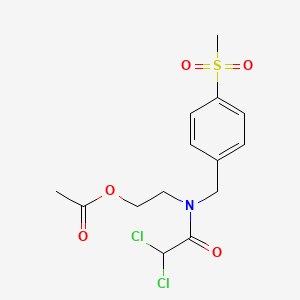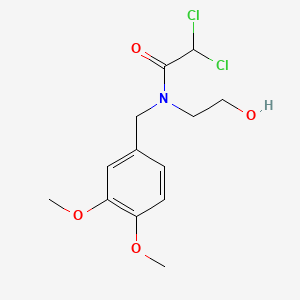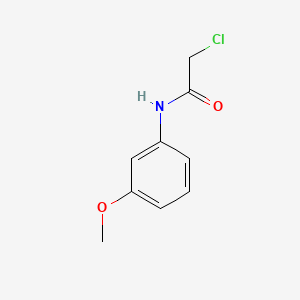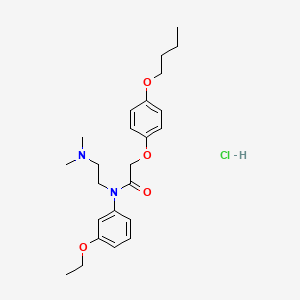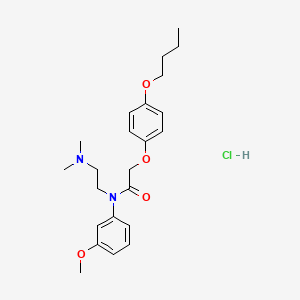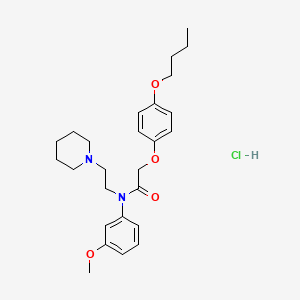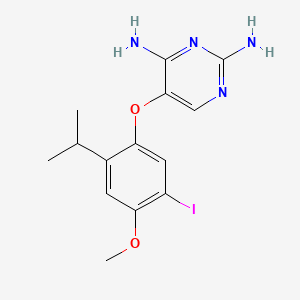
AF-353
Overview
Description
Mechanism of Action
Target of Action
AF-353 primarily targets the P2X3 homotrimeric and P2X2/3 heterotrimeric forms of the P2X purinoreceptors . These receptors are members of the P2X family of ion channels that are gated by ATP . They play a crucial role in primary afferent sensitization in a variety of pain-related diseases .
Mode of Action
This compound acts as an antagonist of the P2X3 and P2X2/3 receptors . It inhibits the activation by ATP in a non-competitive fashion .
Biochemical Pathways
The antagonistic action of this compound on P2X3 and P2X2/3 receptors disrupts the normal function of these ATP-gated ion channels . This disruption can affect various biochemical pathways, particularly those involved in pain sensation and transmission . .
Pharmacokinetics
This compound has been found to have favourable pharmacokinetic parameters. It is orally bioavailable with a bioavailability of 32.9% . It has a reasonable half-life of 1.63 hours, suggesting that it is metabolized and eliminated from the body at a moderate rate .
Result of Action
The antagonistic action of this compound on P2X3 and P2X2/3 receptors results in the inhibition of agonist-evoked intracellular calcium flux and inward currents . This can lead to a decrease in pain sensation, making this compound a potential therapeutic agent for the treatment of pain-related disorders .
Biochemical Analysis
Biochemical Properties
AF-353 is a potent antagonist of P2X3 homotrimers and P2X2/3 heterotrimers with a pIC50 range of 7.3 - 8.5 . The compound does not affect other P2X family members at 300-fold excess concentrations . It inhibits calcium flux in CHO-K1 cells expressing the rat P2X3 receptor and in 1321N1 cells expressing the human P2X3 and P2X2/3 receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits activation by ATP in a non-competitive fashion This suggests that this compound may influence cell function by modulating ATP-dependent cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with P2X3 and P2X2/3 receptors. It acts as a noncompetitive antagonist, inhibiting the activation of these receptors by ATP
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it has been reported that this compound significantly reversed pain behavior in a rat model of bone cancer pain . This suggests that the effects of this compound may vary with different dosages, and that high doses could potentially have adverse effects.
Preparation Methods
The preparation of AF-353 involves synthetic routes and reaction conditions that are designed to achieve high purity and biological activity. The compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The industrial production methods focus on optimizing the yield and purity of the compound while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
AF-353 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are intermediates that are further processed to obtain the final compound .
Scientific Research Applications
AF-353 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound for studying P2X channels in animal models . In biology, it is used to investigate the role of P2X3 and P2X2/3 receptors in various physiological processes . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of pain-related disorders . In industry, it is used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
AF-353 is unique in its high antagonist potency and selectivity for P2X3 and P2X2/3 receptors . Similar compounds include A-317491 and TNP-ATP, which also act as antagonists of P2X receptors but differ in their mechanisms of action and pharmacokinetic profiles . This compound’s combination of a favorable pharmacokinetic profile with antagonist potency and selectivity makes it an excellent in vivo tool compound for studying these channels in animal models .
Properties
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATPYXMXFBBKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580447 | |
| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865305-30-2 | |
| Record name | 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865305-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

